Cesium bicarbonate

Description

The exact mass of the compound Cesium bicarbonate is 325.7956478 g/mol and the complexity rating of the compound is 18.8. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cesium bicarbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cesium bicarbonate including the price, delivery time, and more detailed information at info@benchchem.com.

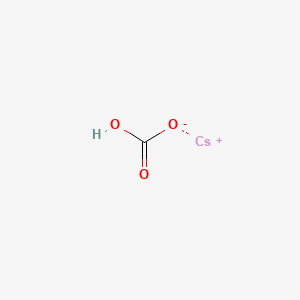

Structure

3D Structure of Parent

Properties

IUPAC Name |

cesium;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Cs/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCUDHNSHCRDBT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsHCO3, CHCsO3 | |

| Record name | caesium bicarbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Caesium_bicarbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165852 | |

| Record name | Cesium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.922 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline aggregates; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Cesium hydrogen carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12857 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15519-28-5, 29703-01-3 | |

| Record name | Cesium bicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015519285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium bicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, cesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of High-Purity Cesium Bicarbonate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of high-purity cesium bicarbonate (CsHCO₃), a crucial reagent in various scientific and pharmaceutical applications. Designed for researchers, scientists, and drug development professionals, this document details established methodologies, presents key data in a structured format, and illustrates critical processes through clear diagrams.

Introduction

Cesium bicarbonate is a white, crystalline, and hygroscopic solid with high solubility in water.[1][2] It serves as a valuable precursor for the synthesis of other cesium salts and finds application as a base in organic synthesis.[2][3] In the pharmaceutical industry, the high-purity form is utilized in drug formulation and as a reagent in the synthesis of active pharmaceutical ingredients.[2][4] The demand for high-purity cesium bicarbonate necessitates well-defined and reproducible synthesis and purification protocols.

Properties of Cesium Bicarbonate

A summary of the key physical and chemical properties of cesium bicarbonate is presented in Table 1.

| Property | Value |

| Chemical Formula | CsHCO₃ |

| Molar Mass | 193.922 g/mol [5] |

| Appearance | White crystalline solid[1] |

| Solubility in Water | 67.77 g/100 mL at 20°C[5] |

| Melting Point | 175°C (decomposes)[6] |

| CAS Number | 15519-28-5[5] |

Synthesis of Cesium Bicarbonate

The primary methods for synthesizing cesium bicarbonate involve the carbonation of cesium hydroxide (B78521) or cesium carbonate solutions. These methods are chosen for their directness and potential for high yield and purity.

Synthesis via Carbonation of Cesium Hydroxide

This method involves bubbling carbon dioxide gas through a solution of cesium hydroxide. The reaction is typically performed in an aqueous or aqueous-ethanolic solution to control the reaction and facilitate the precipitation of the product.[3][6]

-

Preparation of Cesium Hydroxide Solution: Dissolve a known quantity of high-purity cesium hydroxide (CsOH) in deionized water or a mixture of 80% ethanol (B145695) and 20% deionized water to create a concentrated solution.

-

Carbonation: In a well-ventilated fume hood, slowly bubble high-purity carbon dioxide (CO₂) gas through the cesium hydroxide solution with constant stirring. Monitor the pH of the solution; the reaction is complete when the pH drops to a slightly alkaline value (around 8-9).

-

Precipitation and Isolation: As the reaction proceeds, cesium bicarbonate will precipitate out of the solution, particularly in an ethanol-water mixture. Cool the mixture in an ice bath to maximize precipitation.

-

Filtration and Washing: Collect the precipitated cesium bicarbonate by vacuum filtration. Wash the crystals with a small amount of cold deionized water or ethanol to remove any unreacted starting material and soluble impurities.

-

Drying: Dry the purified cesium bicarbonate crystals in a vacuum oven at a low temperature (e.g., 50-60°C) to prevent decomposition.

Synthesis via Carbonation of Cesium Carbonate

This approach involves the reaction of a cesium carbonate solution with carbon dioxide to form cesium bicarbonate.[3][5] This method is straightforward and avoids the handling of highly caustic cesium hydroxide.

-

Preparation of Cesium Carbonate Solution: Dissolve high-purity cesium carbonate (Cs₂CO₃) in deionized water to form a concentrated solution.

-

Carbonation: Slowly pass a stream of high-purity carbon dioxide (CO₂) gas through the cesium carbonate solution with vigorous stirring. The conversion to bicarbonate results in a less alkaline solution.

-

Crystallization: Concentrate the resulting cesium bicarbonate solution by gentle heating under reduced pressure to induce crystallization.

-

Isolation and Washing: Cool the solution to room temperature or below to maximize crystal formation. Isolate the cesium bicarbonate crystals by filtration and wash with a minimal amount of cold deionized water.

-

Drying: Dry the product in a vacuum oven at a low temperature to yield high-purity cesium bicarbonate.

A comparative overview of these two primary synthesis routes is provided in Table 2.

| Feature | Carbonation of Cesium Hydroxide | Carbonation of Cesium Carbonate |

| Starting Material | Cesium Hydroxide (CsOH) | Cesium Carbonate (Cs₂CO₃) |

| Byproducts | None | None |

| Key Process | Neutralization with CO₂ | Addition of CO₂ to carbonate |

| Advantages | Direct route, can be driven to completion with pH monitoring. | Milder reaction conditions, less hazardous starting material. |

| Disadvantages | Cesium hydroxide is highly caustic and requires careful handling. | The reaction is an equilibrium process and may require excess CO₂. |

Purification of Cesium Bicarbonate

Achieving high purity is critical for pharmaceutical and research applications. The primary methods for purifying crude cesium bicarbonate are recrystallization and impurity precipitation.

Recrystallization

Recrystallization is a standard technique for purifying solid compounds.

-

Dissolution: Dissolve the crude cesium bicarbonate in a minimum amount of hot deionized water.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.

-

Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Impurity Precipitation

For the removal of specific impurities, precipitation can be employed. For instance, trace amounts of other alkali metals or alkaline earth metals can be challenging to remove.

-

Dissolution: Dissolve the crude cesium bicarbonate in deionized water.

-

Precipitating Agent Addition: Add a specific precipitating agent to remove target impurities. For example, adding a small amount of a soluble oxalate (B1200264) can precipitate calcium oxalate.

-

Filtration: Remove the precipitated impurities by filtration.

-

Recrystallization: Proceed with the recrystallization of cesium bicarbonate from the purified filtrate as described above.

Quality Control and Analytical Methods

Ensuring the high purity of cesium bicarbonate requires rigorous analytical testing. A summary of common impurities and analytical techniques is presented in Table 3.

| Impurity Type | Analytical Method | Typical Specification (High Purity) |

| Assay (CsHCO₃) | Acid-base titration | > 99.9% |

| Alkali Metals (Na, K, Rb, Li) | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) | < 10 ppm each |

| Alkaline Earth Metals (Ca, Mg, Ba) | ICP-MS or AAS | < 5 ppm each |

| Heavy Metals (Pb, Fe, etc.) | ICP-MS | < 1 ppm each |

| Anions (Cl⁻, SO₄²⁻) | Ion Chromatography (IC) | < 10 ppm each |

Process and Reaction Diagrams

The following diagrams, generated using the DOT language, illustrate the key workflows and chemical reactions described in this guide.

Caption: Overall workflow for the synthesis and purification of high-purity cesium bicarbonate.

Caption: Chemical reaction pathways for the synthesis of cesium bicarbonate.

Conclusion

The synthesis of high-purity cesium bicarbonate is achievable through well-controlled carbonation reactions of cesium hydroxide or cesium carbonate, followed by meticulous purification steps such as recrystallization. The choice of synthesis route may depend on the available starting materials and safety considerations. Rigorous analytical quality control is paramount to ensure the final product meets the stringent purity requirements for pharmaceutical and advanced research applications. This guide provides the foundational knowledge and detailed protocols to enable the consistent and reliable production of high-purity cesium bicarbonate.

References

An In-depth Technical Guide to the Crystal Structure of Cesium Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of cesium bicarbonate (CsHCO₃), a compound of interest in various chemical and materials science applications. The following sections detail its crystallographic data, experimental protocols for its analysis, and a summary of its structural features.

Introduction

Cesium bicarbonate (CsHCO₃) is an inorganic compound that crystallizes as a white solid.[1] An understanding of its crystal structure is fundamental to elucidating its physical and chemical properties, which is crucial for its application in areas such as inorganic synthesis and materials research. This document synthesizes available crystallographic data and outlines the methodologies for its structural determination.

Crystallographic Data

Cesium bicarbonate crystallizes in a monoclinic system, which is characterized by three unequal axes with one oblique angle. The established space group for CsHCO₃ is P2₁/c. This space group indicates a primitive unit cell with a 2₁ screw axis parallel to the b-axis and a c-glide plane perpendicular to the b-axis. The crystallographic data from various studies are summarized in the tables below.

Table 1: Unit Cell Parameters for Cesium Bicarbonate

| Parameter | Value (Caranoni et al., 1972)[2][3] | Value (Materials Project: mp-1238754) |

| a | 4.63 Å | 4.69 Å |

| b | 11.20 Å | 11.32 Å |

| c | 7.52 Å | 7.79 Å |

| α | 90° | 90° |

| β | 112.58° | 112.15° |

| γ | 90° | 90° |

| Unit Cell Volume | 360.3 ų | 382.77 ų |

Note: Minor discrepancies in lattice parameters are common between different experimental determinations and computational models.

Table 2: Atomic Coordinates and Isotropic Thermal Parameters (Representative)

| Atom | Wyckoff Site | x | y | z | B_iso (Ų) |

| Cs | 4e | Data not available | Data not available | Data not available | Data not available |

| H | 4e | Data not available | Data not available | Data not available | Data not available |

| C | 4e | Data not available | Data not available | Data not available | Data not available |

| O1 | 4e | Data not available | Data not available | Data not available | Data not available |

| O2 | 4e | Data not available | Data not available | Data not available | Data not available |

| O3 | 4e | Data not available | Data not available | Data not available | Data not available |

Note: Detailed atomic coordinates and thermal parameters are typically found in the supplementary information of crystallographic studies or in crystallographic databases. While the search results confirm the monoclinic P2₁/c structure, they do not provide a complete set of atomic coordinates from a single definitive source.

Experimental Protocols

The determination of the crystal structure of cesium bicarbonate involves two primary stages: the synthesis and growth of single crystals, and the analysis of these crystals using X-ray diffraction.

Synthesis and Single Crystal Growth of Cesium Bicarbonate

Synthesis of Cesium Bicarbonate Powder:

Cesium bicarbonate can be synthesized by reacting an aqueous solution of cesium carbonate (Cs₂CO₃) or cesium hydroxide (B78521) (CsOH) with carbon dioxide (CO₂).[4]

-

Reaction with Cesium Carbonate: Cs₂CO₃ + CO₂ + H₂O → 2 CsHCO₃

-

Reaction with Cesium Hydroxide: CsOH + CO₂ → CsHCO₃

Single Crystal Growth (Generalized Method):

A common method for growing single crystals of water-soluble inorganic salts is slow evaporation.

-

Preparation of a Saturated Solution: Prepare a saturated solution of cesium bicarbonate in deionized water at a slightly elevated temperature to increase solubility.

-

Filtration: Filter the solution to remove any insoluble impurities.

-

Slow Evaporation: Transfer the solution to a clean crystallizing dish. Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent at a constant temperature.

-

Crystal Harvesting: Over a period of several days to weeks, single crystals should form. Carefully harvest the crystals from the solution.

Single-Crystal X-ray Diffraction Analysis

The following workflow outlines the typical steps involved in determining the crystal structure of cesium bicarbonate using single-crystal X-ray diffraction.

Workflow for Crystal Structure Determination:

Key Steps in X-ray Diffraction Analysis:

-

Crystal Selection and Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined using a least-squares method to obtain the best possible fit between the observed and calculated diffraction intensities. This process yields the final, accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.

Structural Features of Cesium Bicarbonate

The crystal structure of cesium bicarbonate is composed of cesium cations (Cs⁺) and bicarbonate anions (HCO₃⁻). The bicarbonate ions are linked into dimers through hydrogen bonds. These dimers are then arranged in a three-dimensional network with the cesium ions located in the cavities. The coordination environment of the cesium ion is complex, involving interactions with multiple oxygen atoms from the surrounding bicarbonate anions.

Logical Relationship of Structural Components:

Conclusion

The crystal structure of cesium bicarbonate has been well-established to be monoclinic with the space group P2₁/c. This guide has provided a summary of the key crystallographic data and outlined the general experimental procedures for its determination. While the fundamental structural parameters are known, a detailed investigation and reporting of the optimized single-crystal growth conditions and specific X-ray diffraction data collection parameters would be a valuable contribution to the field, facilitating further research into the properties and applications of this compound.

References

An In-depth Technical Guide on the Solubility of Cesium Bicarbonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cesium bicarbonate in organic solvents. Due to the limited availability of direct quantitative data for cesium bicarbonate, this document also includes data for cesium carbonate as a close structural analog to provide valuable context and comparative insights. The guide details experimental protocols for solubility determination and presents a logical workflow for the application of cesium bases in organic synthesis.

Introduction to Cesium Bicarbonate in Organic Chemistry

Cesium bicarbonate (CsHCO₃), along with its parent base cesium carbonate (Cs₂CO₃), is recognized for its utility in organic synthesis. The large ionic radius and low charge density of the cesium cation (Cs⁺) contribute to its "soft" Lewis acid character. This property enhances the solubility of its salts in organic solvents compared to other alkali metal carbonates, a crucial factor for their effectiveness as bases in various chemical transformations.[1][2] These reactions include N-alkylation of sulfonamides and amines, aerobic oxidation of alcohols, and palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira syntheses.[3]

Solubility Data

Quantitative solubility data for cesium bicarbonate in a wide range of organic solvents is not extensively documented in publicly available literature. However, data for the closely related cesium carbonate is available and provides a useful reference point for predicting the behavior of cesium bicarbonate. Generally, cesium carbonate exhibits higher solubility in polar organic solvents.[3][4][5]

Table 1: Solubility of Cesium Carbonate in Various Organic Solvents

| Solvent | Formula | Solubility (g/L) | Temperature (°C) |

| Methanol | CH₃OH | High[6] | 25 |

| Ethanol | C₂H₅OH | 110[3] | 25 |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 119.6[3] | 25 |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 361.7[3] | 25 |

| N-Methylpyrrolidone (NMP) | C₅H₉NO | 723.3[3] | 25 |

| Acetone | CH₃COCH₃ | Practically Insoluble[3][7] | - |

| Toluene | C₇H₈ | Practically Insoluble[3][5] | - |

| Tetrahydrofuran (THF) | C₄H₈O | Practically Insoluble[3] | - |

Note: The term "High" indicates that while specific quantitative data at this temperature was not found in the cited sources, the literature consistently describes it as being well-soluble.[6]

It is reasonable to infer that cesium bicarbonate would follow similar solubility trends, favoring polar protic and aprotic solvents. The presence of the bicarbonate anion (HCO₃⁻), which can participate in hydrogen bonding, may slightly alter its solubility profile compared to the carbonate (CO₃²⁻).

Experimental Protocol: Gravimetric Determination of Solubility

This section outlines a standardized experimental protocol for determining the solubility of a solid, such as cesium bicarbonate, in an organic solvent using the isothermal equilibrium method, a common gravimetric technique.[6][8][9]

Objective: To determine the maximum mass of cesium bicarbonate that can be dissolved in a given volume of an organic solvent at a specific temperature.

Materials:

-

Cesium Bicarbonate (solid, high purity)

-

Selected Organic Solvent (e.g., Methanol, DMF)

-

Sealed, temperature-controlled shaker bath or magnetic stirrer with a hot plate

-

Calibrated digital balance (±0.0001 g)

-

Glass vials with airtight caps

-

Syringe filters (0.45 µm pore size, solvent-compatible)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of solid cesium bicarbonate to a series of glass vials. b. Pipette a precise volume (e.g., 10.00 mL) of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C). b. Allow the mixtures to agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[8][9]

-

Sample Extraction and Filtration: a. After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle. b. Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to prevent premature crystallization. c. Immediately pass the solution through a syringe filter into a pre-weighed, dry volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Solvent Evaporation and Mass Determination: a. Record the final volume of the filtered saturated solution. b. Gently evaporate the solvent from the volumetric flask using a rotary evaporator or by placing it in a drying oven at a temperature below the decomposition point of cesium bicarbonate. c. Once the solvent is fully evaporated and the flask contains only the dry cesium bicarbonate residue, allow it to cool to room temperature in a desiccator. d. Weigh the flask with the dried solute.

-

Calculation of Solubility: a. Subtract the initial mass of the empty flask from the final mass to determine the mass of the dissolved cesium bicarbonate. b. Calculate the solubility in grams per liter (g/L) using the mass of the dissolved solute and the volume of the filtered solution.

Visualization of Experimental and Logical Workflows

Diagram 1: Experimental Workflow for Solubility Determination

This diagram illustrates the key steps in the gravimetric determination of cesium bicarbonate solubility.

Caption: Workflow for gravimetric solubility determination.

Diagram 2: Logical Workflow for Cesium Base in Organic Synthesis

This diagram shows the general role of a cesium base, such as cesium bicarbonate or carbonate, in a typical base-mediated organic reaction.

Caption: Role of a cesium base in organic synthesis.

Conclusion

While direct, extensive quantitative data on the solubility of cesium bicarbonate in organic solvents remains an area for further investigation, the available information for cesium carbonate provides a strong predictive framework. Cesium salts show enhanced solubility in polar organic solvents, a characteristic that underpins their utility as effective bases in organic synthesis. The standardized protocol provided herein offers a reliable method for researchers to determine precise solubility values for cesium bicarbonate in solvents relevant to their work, enabling better reaction optimization and process development in the pharmaceutical and chemical industries.

References

- 1. Application and Property of Cesium carbonate_Chemicalbook [chemicalbook.com]

- 2. old.inno-chem.com.cn [old.inno-chem.com.cn]

- 3. Caesium carbonate - Wikipedia [en.wikipedia.org]

- 4. Cesium carbonate, Hi-AR™ [himedialabs.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Cesium Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of cesium bicarbonate (CsHCO₃). It includes quantitative data, detailed experimental protocols for its synthesis, and a review of its applications, particularly in research and development. This document is intended to serve as a foundational resource for professionals working with this versatile inorganic compound.

Physical Properties of Cesium Bicarbonate

Cesium bicarbonate is a white, crystalline solid that is hygroscopic.[1] It is known for its high solubility in water.[2][3][4] A summary of its key physical properties is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | CHCsO₃ | [1][2][3] |

| Molar Mass | 193.92 g/mol | [1][2][5][6] |

| Appearance | White crystalline aggregates | [1] |

| Melting Point | 175°C (with decomposition) | [2] |

| Solubility in Water | 67.77 g/100 mL at 20°C | [5] |

| CAS Number | 15519-28-5, 29703-01-3 | [1][3][5] |

Chemical Properties and Reactivity

Cesium bicarbonate's chemical behavior is largely defined by the properties of the large, highly electropositive cesium cation (Cs⁺) and the bicarbonate anion (HCO₃⁻).

2.1. Synthesis

Cesium bicarbonate can be synthesized through two primary routes involving the carbonation of cesium salts.[7]

-

From Cesium Carbonate: The most common method involves the reaction of cesium carbonate with carbon dioxide and water.[2][5][7]

Cs₂CO₃ + CO₂ + H₂O → 2 CsHCO₃

-

From Cesium Hydroxide (B78521): Alternatively, it can be prepared by reacting a solution of cesium hydroxide with carbon dioxide.[2][8]

CsOH + CO₂ → CsHCO₃

A diagram illustrating these synthesis pathways is provided below.

Caption: Synthesis pathways for cesium bicarbonate.

2.2. Thermal Decomposition

Upon heating, cesium bicarbonate undergoes thermal decomposition to yield cesium carbonate, water, and carbon dioxide.[9] This property is crucial for applications where it is used as a precursor for cesium carbonate.

2 CsHCO₃(s) → Cs₂CO₃(s) + H₂O(g) + CO₂(g)

Caption: Thermal decomposition of cesium bicarbonate.

2.3. Basicity

Like other alkali metal bicarbonates, cesium bicarbonate is a weak base.[7] In organic synthesis, the cesium cation can play a unique role in influencing reaction pathways.[7]

Experimental Protocols

3.1. Synthesis of Cesium Bicarbonate from Cesium Carbonate

Objective: To synthesize cesium bicarbonate from cesium carbonate via carbonation.

Materials:

-

Cesium carbonate (Cs₂CO₃)

-

Deionized water

-

Carbon dioxide (CO₂) gas

-

Reaction vessel (e.g., a three-necked flask)

-

Gas dispersion tube

-

Stirring apparatus

Procedure:

-

Prepare a concentrated aqueous solution of cesium carbonate.

-

Transfer the solution to the reaction vessel.

-

Bubble carbon dioxide gas through the solution using a gas dispersion tube while stirring continuously.[2]

-

Continue the carbonation until the precipitation of cesium bicarbonate is complete.

-

Isolate the solid product by filtration.

-

Wash the product with a small amount of cold deionized water to remove any unreacted cesium carbonate.

-

Dry the product under vacuum to obtain pure cesium bicarbonate.

3.2. Synthesis of Cesium Bicarbonate from Cesium Hydroxide

Objective: To synthesize cesium bicarbonate from cesium hydroxide.

Materials:

-

Cesium hydroxide (CsOH)

-

80% Ethanol (B145695) solution

-

Carbon dioxide (CO₂) gas

-

Reaction vessel

-

Gas inlet tube

Procedure:

-

Prepare an 80% ethanol solution of cesium hydroxide.[2]

-

Place the solution in the reaction vessel.

-

Introduce carbon dioxide gas into the solution.[2]

-

The cesium bicarbonate will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the product with ethanol to remove any residual reactants.

-

Dry the final product.

A generalized workflow for these synthesis protocols is depicted below.

References

- 1. Cesium bicarbonate | CHCsO3 | CID 2734983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cesium bicarbonate [chembk.com]

- 3. CAS 29703-01-3: Cesium bicarbonate | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Caesium bicarbonate - Wikipedia [en.wikipedia.org]

- 6. 碳酸氢铯 99.9% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Cesium bicarbonate | 29703-01-3 | Benchchem [benchchem.com]

- 8. Caesium carbonate - Wikipedia [en.wikipedia.org]

- 9. Sciencemadness Discussion Board - Recovering caesium carbonate from caesium bicarbonate - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to Cesium Bicarbonate (CAS 15519-28-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium bicarbonate (CsHCO₃), also known as cesium hydrogen carbonate, is an inorganic compound with the CAS number 15519-28-5. It is a white, crystalline solid that serves as a precursor in the synthesis of various cesium salts and finds application as a base in organic synthesis.[1][2][3] This technical guide provides a comprehensive overview of the known properties and synthetic methodologies related to cesium bicarbonate, with a focus on delivering actionable data and procedural insights for laboratory and development settings.

Physicochemical Properties

Cesium bicarbonate is characterized by its high solubility in water and its hygroscopic nature.[4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 15519-28-5 | [2] |

| Molecular Formula | CHCsO₃ | [2] |

| Molecular Weight | 193.92 g/mol | [2] |

| Appearance | White crystalline powder or aggregates | [3][5] |

| Melting Point | 175 °C | [4] |

| Solubility in Water | 67.77 g/100 mL at 20 °C | [2] |

| Hygroscopicity | Hygroscopic | [4] |

Crystallography and Spectroscopic Data

Crystal Structure

Cesium bicarbonate crystallizes in a monoclinic system.[1] Its structure has been investigated using single-crystal X-ray diffraction, a fundamental technique for the precise determination of atomic arrangements within a crystal lattice.[1]

Spectroscopic Analysis

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy studies of aqueous solutions of alkali metal bicarbonates, including cesium bicarbonate, have been conducted.[6] Specific FTIR and Raman spectra for solid cesium bicarbonate are available in spectral databases.[5]

Synthesis and Experimental Protocols

The primary synthetic route to cesium bicarbonate involves the carbonation of cesium carbonate or cesium hydroxide (B78521) solutions.[1]

Synthesis from Cesium Carbonate

A common and straightforward method for the preparation of cesium bicarbonate is by bubbling carbon dioxide gas through a concentrated aqueous solution of cesium carbonate. The reaction proceeds as follows:

Cs₂CO₃ + CO₂ + H₂O → 2CsHCO₃[2]

Experimental Protocol:

-

Prepare a concentrated solution of cesium carbonate (Cs₂CO₃) in deionized water.

-

Bubble carbon dioxide (CO₂) gas through the solution at a steady rate with continuous stirring.

-

Monitor the pH of the solution. The pH will decrease as the more alkaline carbonate is converted to the bicarbonate.

-

Continue the carbonation until the pH indicates the complete conversion to cesium bicarbonate.

-

The resulting cesium bicarbonate can be isolated by controlled precipitation or used directly in solution.

Diagram: Synthesis of Cesium Bicarbonate from Cesium Carbonate

Caption: Reaction scheme for the synthesis of cesium bicarbonate.

Synthesis from Cesium Hydroxide for ¹³C-Labeling

For isotopic labeling studies, ¹³C-labeled cesium bicarbonate can be synthesized from cesium hydroxide and ¹³C-labeled carbon dioxide.

Experimental Protocol (Adapted for ¹³C-Labeling): [7]

-

Slowly add ¹³CO₂ gas to a solution of cesium hydroxide (CsOH) hydrate.

-

The reaction should be performed in a closed system to ensure efficient utilization of the labeled carbon dioxide.

-

The resulting ¹³C-labeled cesium bicarbonate (CsH¹³CO₃) can be dissolved in a suitable solvent system (e.g., water and glycerol) for further use in applications such as hyperpolarized ¹³C magnetic resonance spectroscopy.

Applications in Organic Synthesis

Cesium bicarbonate, like other cesium salts, can act as a base in various organic reactions. The "cesium effect," where cesium salts can uniquely promote certain reactions, is an area of active research.[1] Its high solubility in polar solvents can be advantageous for achieving homogeneous reaction conditions.[1]

Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides

Cesium salts are often employed as bases in palladium-catalyzed carbonylation reactions. While specific protocols detailing the use of cesium bicarbonate are not prevalent, the general principle involves the use of a base to facilitate the reaction. In the hydroxycarbonylation of aryl halides, a palladium catalyst, a carbon monoxide source, and a base are used to convert the aryl halide to the corresponding carboxylic acid.[9][10][11]

Diagram: Generalized Palladium-Catalyzed Hydroxycarbonylation

Caption: A simplified catalytic cycle for hydroxycarbonylation.

Nickel-Catalyzed Hydroarylation of Alkenes

Nickel-catalyzed hydroarylation reactions provide a means to form carbon-carbon bonds between an arene and an alkene.[12][13] The choice of base can be critical for the efficiency and selectivity of these reactions. While specific examples using cesium bicarbonate are not extensively documented, its properties as a base make it a candidate for such transformations.

Thermal Analysis

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for cesium bicarbonate are not widely published, the thermal decomposition of other alkali metal bicarbonates is well-documented.[14][15] Generally, upon heating, bicarbonates decompose to the corresponding carbonate, water, and carbon dioxide.

2CsHCO₃(s) → Cs₂CO₃(s) + H₂O(g) + CO₂(g)

The decomposition temperature and the profile of mass loss observed in TGA, coupled with the endothermic or exothermic events detected by DSC, provide valuable information about the thermal stability of the compound. For sodium bicarbonate, decomposition starts around 140 °C.[15] Given that cesium bicarbonate has a reported melting point of 175 °C, its decomposition is expected to occur in this temperature range.

Safety and Handling

Cesium bicarbonate is classified as an eye irritant.[5][16] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses and gloves. Due to its hygroscopic nature, it should be stored in a tightly sealed container in a cool, dry place.[4]

Conclusion

Cesium bicarbonate is a valuable inorganic compound with established physicochemical properties and synthetic routes. While detailed experimental data in some areas, such as thermal analysis and specific catalytic applications, are not extensively covered in publicly available literature, this guide provides a solid foundation of its core characteristics and methodologies. Further research into its specific applications in catalysis and materials science is warranted to fully explore the potential of this versatile cesium salt.

References

- 1. Cesium bicarbonate | 29703-01-3 | Benchchem [benchchem.com]

- 2. Caesium bicarbonate - Wikipedia [en.wikipedia.org]

- 3. CAS 29703-01-3: Cesium bicarbonate | CymitQuimica [cymitquimica.com]

- 4. 29703-01-3 CAS MSDS (CESIUM BICARBONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Cesium bicarbonate | CHCsO3 | CID 2734983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Hyperpolarized 13C-labeled bicarbonate (H13CO3-) for in vivo pH measurement with 13C magnetic resonance spectroscopy - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nickel-catalyzed anti-Markovnikov hydroarylation of alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Nickel-catalysed anti-Markovnikov hydroarylation of unactivated alkenes with unactivated arenes facilitated by non-covalent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 15. researchgate.net [researchgate.net]

- 16. Page loading... [wap.guidechem.com]

A Technical Guide to the Hygroscopic Nature and Handling of Cesium Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of cesium bicarbonate (CHCsO₃) and outlines essential precautions and protocols for its safe handling and storage. Due to its affinity for moisture, improper handling can lead to degradation of the material, contamination, and inaccurate experimental results. This document is intended to serve as a key resource for laboratory personnel working with this compound.

Physicochemical Properties of Cesium Bicarbonate

Cesium bicarbonate is a white crystalline solid that is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Its fundamental properties are summarized below.

Table 1: Physicochemical Data for Cesium Bicarbonate

| Property | Value | Source(s) |

| Molecular Formula | CHCsO₃ | [1][2] |

| Molar Mass | 193.92 g/mol | [1] |

| Appearance | White crystalline aggregates | [1] |

| Melting Point | 175°C (decomposes) | [3] |

| Solubility in Water | Soluble | [2] |

| Hygroscopicity | Hygroscopic | [1][3][4] |

Health and Safety Hazards

Cesium bicarbonate is classified as an irritant and requires careful handling to avoid exposure. The primary hazards are outlined in its Safety Data Sheet (SDS).[6][7]

-

Skin Irritation: Causes skin irritation.[7]

-

Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[6][7]

Prolonged or repeated exposure may cause damage to organs.[4] The toxicological properties have not been fully investigated.[6]

Protocols for Handling and Storage

Given its hygroscopic nature, the primary goal when handling cesium bicarbonate is to minimize its exposure to atmospheric moisture.[8] Adherence to the following protocols is critical for maintaining the integrity of the compound.

General Handling Protocol

This protocol outlines the standard procedure for handling cesium bicarbonate in a laboratory setting.

-

Preparation: Before handling, ensure that all necessary Personal Protective Equipment (PPE) is worn, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][9]

-

Controlled Environment: Whenever possible, handle cesium bicarbonate in a controlled atmosphere, such as a glovebox or dry box with an inert atmosphere (e.g., nitrogen or argon).[10] This is the most effective way to prevent moisture absorption.

-

Weighing:

-

If a glovebox is not available, weighing should be performed as quickly as possible to minimize air exposure.[8]

-

Have all necessary equipment (spatulas, weigh boats, containers) ready before opening the main stock container.

-

Use a clean, dry spatula.

-

Immediately and securely reseal the stock container after extracting the desired amount.

-

-

Spill Management:

Storage Protocol

Proper storage is crucial to prevent degradation from moisture.

-

Container: Always keep cesium bicarbonate in a tightly closed container to prevent contact with moist air.[6][7][11] The original manufacturer's container is often suitable if it can be securely sealed.

-

Environment: Store the container in a cool, dry, and well-ventilated area, away from incompatible substances such as acids.[4][6]

-

Desiccation: For long-term storage or for highly sensitive applications, store the container inside a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel, calcium sulfate). This provides an additional layer of protection against moisture.[12]

Logical Workflow for Handling Hygroscopic Compounds

The following diagram illustrates the decision-making process and workflow for the proper handling of hygroscopic materials like cesium bicarbonate.

Caption: Logical workflow for handling hygroscopic cesium bicarbonate.

Summary of Safety Precautions

The following table summarizes the key handling and safety precautions for cesium bicarbonate.

Table 2: Handling and Safety Quick Reference

| Precaution Category | Guideline | Reference(s) |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, protective gloves, and appropriate protective clothing. | [6][7] |

| Engineering Controls | Use with adequate ventilation to keep airborne concentrations low. A glovebox is recommended. | [6][10] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling. Minimize dust generation. | [4][6][7] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Protect from moisture. A desiccator is recommended for sensitive applications. | [6][7][12] |

| First Aid (Eyes) | Flush eyes with plenty of water for at least 15 minutes. Seek medical attention. | [6][7] |

| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. | [6][7] |

| First Aid (Inhalation) | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [6][7] |

References

- 1. Cesium bicarbonate | CHCsO3 | CID 2734983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Cesium hydrogen carbonate, 99.99% (metals basis) | Fisher Scientific [fishersci.ca]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. aksci.com [aksci.com]

- 8. tutorchase.com [tutorchase.com]

- 9. angenechemical.com [angenechemical.com]

- 10. hepatochem.com [hepatochem.com]

- 11. CESIUM BICARBONATE, PURE, 99.9% Safety Data Sheets(SDS) lookchem [lookchem.com]

- 12. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

molecular formula and molecular weight of cesium bicarbonate

An in-depth guide to the molecular formula and molecular weight of cesium bicarbonate, tailored for researchers, scientists, and drug development professionals.

Cesium bicarbonate, an inorganic compound, possesses the molecular formula CHCsO₃.[1] It is also commonly represented as CsHCO₃.[2] This compound is utilized in the synthesis of other cesium salts, although cesium carbonate is more frequently employed for this purpose.[1]

Molecular Weight

The molecular weight of cesium bicarbonate is approximately 193.92 g/mol .[2][3] A detailed breakdown of the molecular weight is provided in the table below, calculated from the atomic weights of its constituent elements.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Cesium | Cs | 1 | 132.905 | 132.905 |

| Hydrogen | H | 1 | 1.008 | 1.008 |

| Carbon | C | 1 | 12.011 | 12.011 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 193.921 |

Atomic weights are based on conventional values.

The elemental composition of cesium bicarbonate is visually represented in the following diagram, illustrating the constituent atoms that form the compound.

References

Vibrational Spectroscopy of Aqueous Cesium Bicarbonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful non-destructive approach for probing the molecular structure and dynamics of species in aqueous solutions. In the context of pharmaceutical sciences and materials research, understanding the behavior of ions in solution is paramount. Cesium bicarbonate (CsHCO₃) in an aqueous environment presents a system of interest due to the role of bicarbonate in physiological buffering systems and the influence of the large, soft cesium cation on the surrounding solvent structure and bicarbonate ion vibrations. This technical guide provides a comprehensive overview of the vibrational spectroscopy of aqueous cesium bicarbonate, detailing experimental methodologies, presenting key spectral data, and illustrating the fundamental chemical equilibria at play.

Core Principles

The vibrational spectrum of aqueous cesium bicarbonate is primarily characterized by the vibrational modes of the bicarbonate ion (HCO₃⁻) and the surrounding water molecules. The cesium cation (Cs⁺), while not directly participating in high-frequency vibrations, influences the spectral features through ion-solvent and ion-ion interactions. The bicarbonate ion in aqueous solution possesses C₁ symmetry, making all of its nine fundamental vibrational modes both infrared and Raman active.[1]

In aqueous solutions, bicarbonate ions are in equilibrium with carbonic acid (H₂CO₃) and carbonate ions (CO₃²⁻), the position of which is pH-dependent. This equilibrium is crucial in understanding the vibrational spectra, as bands corresponding to carbonate may also be present, particularly with increasing pH.[2]

Quantitative Spectroscopic Data

The vibrational frequencies of the bicarbonate ion in aqueous solutions have been extensively studied. The following tables summarize the key Raman and Infrared vibrational modes. It is important to note that band positions can exhibit slight shifts depending on concentration and the specific counter-ion.[2]

Table 1: Raman Spectral Data for Aqueous Bicarbonate

| Vibrational Mode | Assignment | Approximate Wavenumber (cm⁻¹) |

| ν(C-OH) | C-OH stretch | ~1015 - 1019 |

| δ(OCO) | O-C-O in-plane bend | ~842 - 843 |

| ν(CO₂) sym | Symmetric CO₂ stretch | ~1364 |

| ν(CO₂) asym | Asymmetric CO₂ stretch | ~1630 |

| δ(COH) | C-O-H in-plane bend | ~1312 |

| Overtone/Combination | ~1630 |

Data compiled from multiple sources, including Rudolph et al., 2008 as cited in[1].

Table 2: Infrared (ATR-FTIR) Spectral Data for Aqueous Bicarbonate

| Vibrational Mode | Assignment | Approximate Wavenumber (cm⁻¹) |

| ν(C-OH) | C-OH stretch | ~1000 |

| δ(OCO) | O-C-O in-plane bend | ~840 |

| ν(CO₂) sym | Symmetric CO₂ stretch | ~1360 - 1365 |

| ν(CO₂) asym | Asymmetric CO₂ stretch | ~1622 - 1630 |

| δ(COH) | C-O-H in-plane bend | ~1400 |

Data compiled from multiple sources, including[3]. Note that the strong absorption of water in the infrared can make some bicarbonate bands challenging to resolve.

Experimental Protocols

Preparation of Aqueous Cesium Bicarbonate Solutions

-

Materials: Cesium bicarbonate (CsHCO₃, high purity), deionized water (18.2 MΩ·cm).

-

Procedure:

-

Accurately weigh the desired mass of CsHCO₃ using an analytical balance.

-

Volumetrically dissolve the solid in a known volume of deionized water to achieve the target concentration. For concentration-dependent studies, a series of solutions should be prepared.

-

Ensure complete dissolution by gentle agitation.

-

If pH control is necessary, a suitable buffer system that does not interfere with the spectral regions of interest should be chosen. However, for fundamental studies of the CsHCO₃ system, it is often preferable to work without a buffer to observe the natural equilibrium.

-

Raman Spectroscopy of Aqueous Solutions

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm), a sample holder for liquid samples (e.g., a quartz cuvette), and a sensitive detector (e.g., a CCD camera).

-

Data Acquisition:

-

Transfer the aqueous cesium bicarbonate solution to the quartz cuvette.

-

Place the cuvette in the sample holder of the spectrometer.

-

Adjust the focus of the laser into the solution. A 10x objective is often suitable for aqueous solutions.[4]

-

Set the data acquisition parameters, including laser power, exposure time, and number of accumulations. These parameters should be optimized to achieve an adequate signal-to-noise ratio without causing sample heating or photodecomposition.

-

Acquire the Raman spectrum over the desired spectral range (e.g., 200-4000 cm⁻¹).

-

Acquire a reference spectrum of deionized water under the same conditions for background subtraction.

-

-

Data Processing:

-

Subtract the water spectrum from the sample spectrum to isolate the bicarbonate and carbonate signals.

-

Perform baseline correction and cosmic ray removal as needed.

-

For quantitative analysis, the integrated intensity of characteristic Raman bands can be correlated with concentration.

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy of Aqueous Solutions

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal). ATR is well-suited for aqueous samples as it minimizes the path length of the IR beam through the strongly absorbing water.[5]

-

Data Acquisition:

-

Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and allow it to dry completely.

-

Acquire a background spectrum of the clean, dry ATR crystal. This will account for the absorbance of the crystal and the ambient atmosphere (H₂O and CO₂).[6]

-

Place a small drop (a few microliters) of the aqueous cesium bicarbonate solution onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 2-4 cm⁻¹ is common.[6]

-

-

Data Processing:

-

The spectrum is typically displayed in absorbance units.

-

If a spectrum of the pure solvent is acquired, it can be subtracted from the sample spectrum to better visualize the solute's vibrational bands.

-

Perform baseline correction if necessary.

-

Visualizations

Bicarbonate-Carbonate Equilibrium

The following diagram illustrates the equilibrium between carbonic acid, bicarbonate, and carbonate in an aqueous solution. The relative concentrations of these species are dependent on the pH of the solution.

Caption: Chemical equilibria of carbonic acid, bicarbonate, and carbonate in water.

Experimental Workflow for Vibrational Spectroscopy

This diagram outlines the general workflow for analyzing aqueous cesium bicarbonate using either Raman or ATR-FTIR spectroscopy.

Caption: General workflow for vibrational spectroscopic analysis.

Conclusion

Vibrational spectroscopy provides invaluable insights into the behavior of aqueous cesium bicarbonate. By employing Raman and ATR-FTIR spectroscopy, researchers can elucidate the vibrational modes of the bicarbonate ion and probe the influence of the cesium cation and concentration on the local molecular environment. The detailed experimental protocols and tabulated spectral data presented in this guide serve as a foundational resource for scientists and professionals engaged in the study of aqueous ionic solutions, with applications ranging from fundamental chemical physics to drug formulation and development. Careful execution of the described methodologies and a thorough understanding of the underlying chemical equilibria are essential for obtaining high-quality, interpretable spectroscopic data.

References

A Technical Guide to the Lewis Acidity of Cesium Ions in Cesium Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the Lewis acidic properties of the cesium ion (Cs⁺), particularly within the context of cesium bicarbonate (CsHCO₃). While alkali metal cations are generally considered weak Lewis acids, the unique characteristics of the cesium ion—its large ionic radius and low charge density—result in distinct chemical behaviors collectively known as the "cesium effect." This document explores the theoretical underpinnings of cesium's Lewis acidity, its manifestation in organic synthesis, and the experimental and computational methodologies used to evaluate Lewis acidity. The role of the bicarbonate anion and the practical implications for catalysis and drug development are also discussed.

Introduction to Lewis Acidity and Alkali Metal Cations

A Lewis acid is a chemical species that can accept a pair of electrons from a Lewis base to form a Lewis adduct.[1] In organic and inorganic chemistry, Lewis acid catalysis is a powerful tool for activating substrates and controlling reaction selectivity.[1] Metal cations are classic examples of Lewis acids.

The Lewis acidity of metal ions is influenced by factors such as charge and ionic radius. For alkali metals (Group 1), all cations possess a +1 charge. Therefore, their Lewis acidity is primarily dictated by their ionic radius and resulting charge density. As one descends the group, the ionic radius increases, and the charge density decreases. This trend leads to a decrease in Lewis acidity from Li⁺ to Cs⁺. Consequently, the cesium ion is the largest and least electronegative stable alkali metal, making it the "softest" and weakest conventional Lewis acid in the series.[2][3] Despite this, the cesium ion's interactions are significant enough to promote and direct a variety of chemical transformations.[4]

The Cesium Cation: Unique Properties

The distinct behavior of the cesium ion in chemical reactions stems from its fundamental physical properties. With an electron configuration of [Xe] 6s¹, cesium readily loses its single valence electron to form the Cs⁺ cation.[5] This cation is characterized by a large ionic radius and low polarizing power.[6] These properties mean that the Cs⁺ ion forms weaker, more labile interactions with Lewis bases compared to smaller alkali metal cations. This "softness" allows for unique coordination environments and is a key factor in the "cesium effect."[3]

The "Cesium Effect"

The "cesium effect" refers to the often dramatic increase in reaction rates and yields, or changes in chemoselectivity, when cesium salts are used in place of other alkali metal salts (e.g., sodium or potassium).[7][8] This phenomenon is particularly prominent in organic synthesis, for reactions such as macrocyclizations, N-alkylations, and palladium-catalyzed cross-couplings.[4][7][9] While cesium salts like cesium carbonate (Cs₂CO₃) and cesium fluoride (B91410) (CsF) are more commonly cited, the principles apply to the Cs⁺ ion from any source, including cesium bicarbonate. The effect is attributed to the ability of the large Cs⁺ ion to form specific, often chelated, transition states that are sterically or electronically favored.[8][10]

Role of the Bicarbonate Anion in CsHCO₃

Cesium bicarbonate (CsHCO₃) serves as both a source of the Lewis acidic Cs⁺ cation and the weakly basic bicarbonate anion (HCO₃⁻).[6] In many applications, its primary role is to act as a mild base. However, the presence of the Cs⁺ cation as the counterion can still profoundly influence the reaction pathway. The high solubility of cesium bicarbonate in water and some organic solvents makes it a useful reagent for facilitating transformations in various media.[6][11] The overall reactivity of the salt is a combination of the basicity of the anion and the Lewis acidity of the cation.

Manifestations of Cesium Ion Lewis Acidity in Organic Synthesis

The catalytic or promoting role of the Cs⁺ ion is best understood through its function in specific organic reactions where it acts as a Lewis acid to activate substrates.

Chemodivergent Synthesis

A compelling example of the cesium effect is in the reaction of β-ketoesters with 1,2,3-triazine (B1214393) 1-oxides. When bases containing smaller alkali metals like sodium are used, the reaction yields pyridine (B92270) products. In contrast, using cesium carbonate almost exclusively generates pyridone derivatives.[8][10] Computational studies reveal that the cesium-coordinated intermediate favors an attack at the ester carbon, leading to the pyridone, whereas the sodium-coordinated species favors an attack at the ketone carbon.[8][10] This divergence highlights the ability of the Cs⁺ ion to stabilize a specific transition state conformation, thereby acting as a Lewis acid to control the reaction's outcome.

References

- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 2. Caesium - Wikipedia [en.wikipedia.org]

- 3. Application and Property of Cesium carbonate_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. webqc.org [webqc.org]

- 6. Cesium bicarbonate | 29703-01-3 | Benchchem [benchchem.com]

- 7. The “cesium effect”: Syntheses of medio- and macrocyclic compounds | Semantic Scholar [semanticscholar.org]

- 8. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. CAS 29703-01-3: Cesium bicarbonate | CymitQuimica [cymitquimica.com]

In-depth Technical Guide: Isotopic Labeling of Cesium Bicarbonate for Mechanistic Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of isotopically labeled cesium bicarbonate in the elucidation of reaction mechanisms. The use of stable isotopes, particularly Carbon-13 (¹³C), offers a powerful, non-radioactive method for tracing the fate of molecules and intermediates in complex chemical and biological systems. Cesium bicarbonate, owing to the unique properties of the cesium cation, serves as an effective carrier for the labeled bicarbonate ion in various applications, from metabolic studies to organic synthesis.

Introduction to Isotopic Labeling with Cesium Bicarbonate

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway. By replacing an atom in a molecule with its isotope, researchers can follow the labeled molecule and its fragments, providing invaluable insights into reaction mechanisms, metabolic fluxes, and the kinetics of chemical processes.[1]

Cesium bicarbonate (CsHCO₃) is a salt of the weak acid, carbonic acid. The choice of cesium as the counter-ion is often deliberate. Cesium salts, including cesium carbonate and bicarbonate, are known for their high solubility in various organic solvents and their ability to promote certain chemical reactions, a phenomenon sometimes referred to as the "cesium effect".[2] This makes isotopically labeled cesium bicarbonate a versatile reagent for a range of mechanistic studies.

The most common isotope used for labeling bicarbonate is ¹³C, a stable isotope of carbon. ¹³C-labeled compounds can be readily detected and quantified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis of Isotopically Labeled Cesium Bicarbonate

The synthesis of isotopically labeled cesium bicarbonate is a critical first step for its use in mechanistic studies. The most direct method involves the reaction of isotopically labeled carbon dioxide (¹³CO₂) with cesium hydroxide (B78521) (CsOH).

Experimental Protocol: Synthesis of ¹³C-Labeled Cesium Bicarbonate (CsH¹³CO₃)

This protocol is adapted from methodologies used in the preparation of precursors for hyperpolarized ¹³C-labeled bicarbonate.[3]

Materials:

-

¹³C-labeled carbon dioxide (¹³CO₂) gas

-

Cesium hydroxide hydrate (B1144303) (CsOH·xH₂O)

-

Degassed, deionized water

-

Ethanol (optional, for precipitation)

-

Schlenk line or glovebox for inert atmosphere handling

Procedure:

-

Preparation of Cesium Hydroxide Solution: In an inert atmosphere (e.g., under argon or nitrogen), dissolve a known quantity of cesium hydroxide hydrate in degassed, deionized water to create a concentrated solution. The use of an inert atmosphere is crucial to prevent reaction with atmospheric ¹²CO₂.

-

Introduction of ¹³CO₂: Slowly bubble a stream of ¹³CO₂ gas through the cesium hydroxide solution with gentle stirring. The reaction is exothermic. The flow rate of the gas should be controlled to ensure efficient absorption.

-

Monitoring the Reaction: The reaction can be monitored by observing the cessation of gas uptake. The endpoint can also be determined by a change in pH of the solution.

-

Isolation of Cesium Bicarbonate:

-

For direct use in solution: The resulting solution of CsH¹³CO₃ can be used directly for subsequent experiments. The concentration can be determined by titration.

-

For isolation as a solid: The product can be precipitated by the addition of a solvent in which cesium bicarbonate has low solubility, such as ethanol. The precipitate can then be filtered, washed with the precipitation solvent, and dried under vacuum.

-

-

Characterization: The isotopic enrichment and purity of the synthesized CsH¹³CO₃ should be confirmed using analytical techniques such as Mass Spectrometry and NMR spectroscopy.

Reaction:

¹³CO₂ + CsOH → CsH¹³CO₃

Applications in Mechanistic Studies

Isotopically labeled cesium bicarbonate is a valuable tool for elucidating a variety of reaction mechanisms, particularly in carboxylation reactions and metabolic pathway analysis.

Mechanistic Studies of Carboxylation Reactions

Carboxylation reactions involve the introduction of a carboxyl group into a substrate. Using ¹³C-labeled cesium bicarbonate allows researchers to track the source and incorporation of the carboxyl group, providing evidence for the proposed reaction mechanism. While cesium carbonate is more commonly used as a base in these reactions, the underlying principles of using a labeled carbonate/bicarbonate source are the same.

Workflow for a Generic Carboxylation Study:

Caption: Experimental workflow for a mechanistic study using ¹³C-labeled cesium bicarbonate.

The analysis of the product for the presence and position of the ¹³C label can confirm whether the bicarbonate was the source of the carboxyl group and can provide insights into the regioselectivity and stereoselectivity of the reaction.

Elucidating Metabolic Pathways

A significant application of ¹³C-labeled bicarbonate is in the field of metabolic research. Hyperpolarized ¹³C-labeled bicarbonate, often prepared from a CsH¹³CO₃ precursor, is used as an injectable agent for in vivo studies using Magnetic Resonance Spectroscopy (MRS).[3]

The bicarbonate ion is in equilibrium with dissolved CO₂ in biological systems, a reaction catalyzed by the enzyme carbonic anhydrase. This equilibrium is pH-dependent.

H₂O + CO₂ ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻

By introducing hyperpolarized H¹³CO₃⁻, researchers can monitor the conversion to ¹³CO₂ in real-time. The ratio of the signals from H¹³CO₃⁻ and ¹³CO₂ can be used to determine intracellular and extracellular pH in tissues, which is particularly valuable in cancer research.[3]

Furthermore, the labeled bicarbonate can be incorporated into various metabolites through carboxylation reactions within the cell, allowing for the tracing of metabolic pathways.

Signaling Pathway Example: In Vivo pH Measurement

References

- 1. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemists uncover new role of a key base in organic synthesis [news.emory.edu]

- 3. Hyperpolarized 13C-labeled bicarbonate (H13CO3-) for in vivo pH measurement with 13C magnetic resonance spectroscopy - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations on Cesium Bicarbonate (CsHCO₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium bicarbonate (CsHCO₃) is an inorganic compound relevant to various fields, from organic synthesis, where it serves as a base in catalytic reactions, to emerging applications in chemical hydrogen storage.[1] The large ionic radius and high electropositivity of the cesium cation (Cs⁺) give its compounds distinct characteristics.[1] Understanding its molecular structure, stability, and vibrational properties through quantum chemical calculations is essential for predicting its behavior in complex chemical environments. This guide details the theoretical framework and computational protocols for the in silico characterization of cesium bicarbonate, providing a foundational methodology for advanced research.

Theoretical Framework and Computational Approach

The accurate theoretical modeling of cesium bicarbonate requires methods that can adequately describe both the covalent interactions within the bicarbonate anion and the ionic character of its bond with the cesium cation. Density Functional Theory (DFT) offers a robust balance of computational cost and accuracy for such systems. For high-accuracy benchmarks, correlated molecular orbital theories like CCSD(T) could be considered, though they are significantly more computationally demanding.[2]

A critical consideration for cesium, a heavy element, is the inclusion of relativistic effects. This is typically managed by employing effective core potentials (ECPs), which replace the core electrons of the heavy atom with a potential, simplifying the calculation while retaining accuracy.

Detailed Computational Protocols

This section outlines the standard operating procedure for performing quantum chemical calculations on a single molecule of cesium bicarbonate in the gas phase.

3.1. Software Selection Calculations can be performed using established quantum chemistry software packages such as Gaussian, ORCA, Q-Chem, or VASP.[3]

3.2. Geometry Optimization The first step is to determine the lowest energy structure of the molecule.

-

Initial Structure Generation : A plausible initial 3D structure of CsHCO₃ is constructed using standard bond lengths and angles.

-

Selection of Method and Basis Set :

-

Method : Density Functional Theory (DFT) is the recommended method. A hybrid functional like B3LYP is a common starting point, known for its reliability in predicting molecular geometries and vibrational frequencies.[4][5]

-

Basis Set : A split-valence basis set is employed.

-

For the light atoms (H, C, O), a Pople-style basis set such as 6-311+G(d,p) is appropriate. The "+" indicates the addition of diffuse functions to handle anions, and "(d,p)" adds polarization functions for geometric accuracy.

-

For the cesium (Cs) atom, an effective core potential (ECP) is essential. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set and its corresponding ECP are a standard and well-validated choice for heavy elements.[6]

-

-

-

Execution and Convergence : The optimization calculation is run until the forces on the atoms and the energy change between steps fall below stringent convergence criteria, ensuring a true energy minimum is located.

3.3. Vibrational Frequency Analysis Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.

-

Purpose : This step serves two critical functions:

-

Verification of Minimum : It confirms that the optimized structure is a true minimum on the potential energy surface, which is indicated by the absence of any imaginary frequencies.

-

Prediction of Spectra : It calculates the harmonic vibrational frequencies, which correspond to the infrared (IR) and Raman active modes of the molecule.[4][7]

-

-

Frequency Scaling : DFT-calculated vibrational frequencies are often systematically overestimated. It is standard practice to apply an empirical scaling factor (e.g., ~0.96 for B3LYP) to the calculated frequencies for better agreement with experimental data.

3.4. Calculation of Thermodynamic Properties The output from the frequency calculation is used to compute key thermodynamic properties based on statistical mechanics.

-

Properties : This includes the zero-point vibrational energy (ZPVE), thermal corrections to energy, enthalpy (H), entropy (S), and the Gibbs free energy (G).

-

Standard Conditions : These properties are typically calculated at standard temperature and pressure (298.15 K and 1 atm).

Predicted Data and Presentation

The quantitative results from these calculations should be organized into clear, comparative tables.

Table 1: Optimized Geometric Parameters for Gas-Phase CsHCO₃ This table would contain the predicted bond lengths, bond angles, and dihedral angles of the lowest-energy conformation of cesium bicarbonate.

| Parameter | Atoms Involved | Calculated Value (Å or °) |

| Bond Lengths | ||

| Cs – O | Value | |

| C – O(H) | Value | |

| C = O | Value | |

| O – H | Value | |

| Bond Angles | ||

| O – C – O | Value | |

| H – O – C | Value | |

| Dihedral Angle | ||

| H – O – C = O | Value |

Table 2: Calculated Vibrational Frequencies for Gas-Phase CsHCO₃ This table presents the most significant predicted vibrational modes, their frequencies (both unscaled and scaled), and their predicted infrared intensities.

| Mode Number | Unscaled Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Vibrational Assignment |

| 1 | Value | Value | Value | O–H stretch |

| 2 | Value | Value | Value | C=O asymmetric stretch |

| 3 | Value | Value | Value | C–O symmetric stretch |

| 4 | Value | Value | Value | O–C–O bend |

| ... | ... | ... | ... | ... |

Table 3: Calculated Thermodynamic Properties of Gas-Phase CsHCO₃ This table summarizes the key thermodynamic data calculated at standard conditions (298.15 K, 1 atm).

| Property | Symbol | Calculated Value | Units |

| Zero-Point Vibrational Energy | ZPVE | Value | kcal/mol |

| Enthalpy | H | Value | Hartree |

| Gibbs Free Energy | G | Value | Hartree |

| Entropy | S | Value | cal/mol·K |

Mandatory Visualizations

Diagrams are crucial for representing complex workflows and relationships in a clear, accessible format.

Caption: A standard workflow for quantum chemical calculations on CsHCO₃.

Caption: The logical hierarchy of quantum chemical calculation outputs.

References

- 1. Cesium bicarbonate | 29703-01-3 | Benchchem [benchchem.com]

- 2. Thermodynamics of the Metal Carbonates and Bicarbonates of Mn, Co, Ni, Cu, and Zn Relevant to Mineral Energetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. Comprehensive Density Functional Theory Studies of Vibrational Spectra of Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]